![molecular formula C21H20F3N3O3S B2960506 N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 301307-92-6](/img/structure/B2960506.png)
N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H20F3N3O3S and its molecular weight is 451.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A morpholine ring
- A trifluoromethyl group
- A benzothiazin moiety
This unique configuration suggests potential interactions with multiple biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies have indicated that it may act as an inhibitor for certain kinases and enzymes involved in cancer progression.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown inhibitory effects on several kinases, including MEK1/2, which are crucial in the MAPK signaling pathway. This inhibition can lead to reduced cell proliferation in cancer cell lines.
- Antioxidant Activity : The presence of the trifluoromethyl group enhances the electron-withdrawing properties, potentially increasing the compound's antioxidant capabilities.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
Study | Target | IC50 (nM) | Effect |
---|---|---|---|
Study 1 | MEK1/2 | 300 | Inhibition of cell proliferation in leukemia cells |
Study 2 | COX-2 | 19.2 | Moderate inhibition |
Study 3 | AChE | 10.4 | Moderate inhibitory effect |
Study 4 | BChE | 7.7 | Moderate inhibitory effect |
Case Studies
Several case studies have explored the efficacy of this compound in vitro and in vivo:
Case Study 1: Anticancer Activity
In a study involving acute biphenotypic leukemia MV4-11 cells, this compound demonstrated significant growth inhibition at concentrations around 0.3 µM. This effect was attributed to its ability to down-regulate phospho-MAPK levels.
Case Study 2: Enzyme Inhibition
In another study focusing on cholinesterase enzymes (AChE and BChE), the compound exhibited competitive inhibition with IC50 values indicating moderate activity. This suggests potential applications in neurodegenerative diseases where cholinesterase inhibition is beneficial.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the morpholine ring and the introduction of electron-withdrawing groups significantly influence the biological activity of the compound. The trifluoromethyl group has been particularly noted for enhancing potency against certain targets.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3S/c22-21(23,24)13-1-6-17-16(11-13)26-20(29)18(31-17)12-19(28)25-14-2-4-15(5-3-14)27-7-9-30-10-8-27/h1-6,11,18H,7-10,12H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRKMDWGMOBKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.